6-Oxaspiro[3.5]nonane-7-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Oxaspiro[3.5]nonane-7-carboxylic acid is a chemical compound with the molecular formula C9H14O3 . It has a molecular weight of 170.21 .
Molecular Structure Analysis
The InChI code for 6-Oxaspiro[3.5]nonane-7-carboxylic acid is 1S/C9H14O3/c10-8(11)7-2-5-9(6-12-7)3-1-4-9/h7H,1-6H2,(H,10,11) . This code provides a specific representation of the molecule’s structure.Physical And Chemical Properties Analysis
6-Oxaspiro[3.5]nonane-7-carboxylic acid is a powder . The storage temperature is 4 degrees Celsius .Scientific Research Applications
Synthesis of Spirocyclic Compounds
A novel synthesis pathway was developed for 2-oxa-7-azaspiro[3.5]nonane, leading to the creation of spirocyclic oxetanes. These compounds were further utilized in oxidative cyclizations to produce ring-fused benzimidazole and other structurally complex molecules, showcasing the compound's role in advancing synthetic methodologies and contributing to material sciences (Gurry et al., 2015).
Precursors in Organic Synthesis
2-oxaspiro[3.5]nonane derivatives have been used as intermediates in the synthesis of various organic compounds. For example, they served as precursors for the synthesis of anisatin models, contributing to the field of organic chemistry and pharmacological research (Kato et al., 1985).
Linkers in Solid-Phase Synthesis
Derivatives of 1,6-Dioxaspiro[4.4]nonane, such as 4-oxoheptanedioic acid, have been applied as linkers in solid-phase synthesis, particularly for the synthesis of oligonucleotides with base-sensitive phosphate protection. This showcases the compound's utility in biochemical synthesis and potential applications in drug discovery and molecular biology (Leisvuori et al., 2008).
Applications in Peptide Synthesis
Certain derivatives, like methyl N-(1-aza-6-oxaspiro[2.5]oct-1-en-2-yl)-L-prolinate, have been synthesized and utilized as novel dipeptide synthons in peptide synthesis. This application is significant in the development of antibiotics and other bioactive peptides (Suter et al., 2000).
Development of Spiroaminals
The development of spiroaminals, like 1-oxa-7-azaspiro[5.5]undecane, has been a focal point of research due to their significant biological activities and challenging synthetic pathways. These compounds are central to many natural and synthetic products, emphasizing the compound's relevance in biological and pharmaceutical research (Sinibaldi & Canet, 2008).
Safety and Hazards
The safety information for 6-Oxaspiro[3.5]nonane-7-carboxylic acid includes several hazard statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . There are also several precautionary statements, including P261 (Avoid breathing dust/fume/gas/mist/vapours/spray), P264 (Wash thoroughly after handling), P271 (Use only outdoors or in a well-ventilated area), and others .
properties
IUPAC Name |
6-oxaspiro[3.5]nonane-7-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14O3/c10-8(11)7-2-5-9(6-12-7)3-1-4-9/h7H,1-6H2,(H,10,11) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DBSYODGIOQQVLB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(C1)CCC(OC2)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-Oxaspiro[3.5]nonane-7-carboxylic acid |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.